

# An In-depth Technical Guide to the Molecular Structure of Azacyclododecan-2-one

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## Compound of Interest

Compound Name: Azacyclododecan-2-one

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **Azacyclododecan-2-one**, also known as Laurinolactam. This macrocyclic lactam is a crucial intermediate in the chemical industry, primarily serving as the monomer for the production of Polyamide 12 (Nylon-12). Its unique cyclic structure also makes it a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis via the Beckmann rearrangement, and an in-depth analysis of its spectroscopic characteristics.

## Molecular Structure and Physicochemical Properties

**Azacyclododecan-2-one** is a cyclic amide with a 12-membered ring, consisting of eleven methylene groups and one amide group. Its chemical formula is  $C_{11}H_{21}NO$ .<sup>[1][2][3]</sup>

Table 1: General and Physicochemical Properties of **Azacyclododecan-2-one**

Property	Value	Source(s)
IUPAC Name	azacyclododecan-2-one	[2]
Synonyms	Laurinolactam, Undecanolactam, 1-Aza-2-cyclododecanone	[2]
CAS Number	1202-71-7	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO	[1][2][3]
Molecular Weight	183.29 g/mol	[2][3]
Appearance	White to yellow solid	[3]
Melting Point	155 °C	[4]
Boiling Point	302.517 °C at 760 mmHg	
Density	0.892 g/cm <sup>3</sup> (predicted)	[4]
Solubility	Soluble in water and organic solvents	

## Spectroscopic Data and Characterization

The structural elucidation of **Azacyclododecan-2-one** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: <sup>1</sup>H NMR Spectral Data of **Azacyclododecan-2-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2	m	2H	-CH <sub>2</sub> -NH-
~2.2	t	2H	-CO-CH <sub>2</sub> -
~1.3-1.7	m	16H	-(CH <sub>2</sub> ) <sub>8</sub> -
~6.5	br s	1H	-NH-

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **Azacyclododecan-2-one**

Chemical Shift (ppm)	Assignment
~176	C=O (Amide carbonyl)
~40	-CH <sub>2</sub> -NH-
~36	-CO-CH <sub>2</sub> -
~23-26	-(CH <sub>2</sub> ) <sub>8</sub> -

Table 4: FTIR Spectral Data of **Azacyclododecan-2-one**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~3300	N-H Stretch	Amide
~2920, ~2850	C-H Stretch	Alkane
~1650	C=O Stretch (Amide I)	Amide
~1550	N-H Bend (Amide II)	Amide

Table 5: Mass Spectrometry Data of **Azacyclododecan-2-one**

m/z	Interpretation
183	$[M]^+$ (Molecular Ion)
155	$[M - CO]^+$
140	$[M - C_3H_7]^+$
126	$[M - C_4H_9]^+$
112	$[M - C_5H_{11}]^+$
98	$[M - C_6H_{13}]^+$
84	$[M - C_7H_{15}]^+$
70	$[M - C_8H_{17}]^+$
56	$[M - C_9H_{19}]^+$
41	$[C_3H_5]^+$

## Experimental Protocols

The most common and industrially significant method for the synthesis of **Azacyclododecan-2-one** is the Beckmann rearrangement of cyclododecanone oxime.

## Synthesis of Cyclododecanone Oxime

Materials:

- Cyclododecanone
- Hydroxylamine hydrochloride ( $NH_2OH \cdot HCl$ )
- Sodium hydroxide (NaOH)
- 95% Ethanol
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.
- To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.
- Add 15 mL of a 10% (w/v) aqueous solution of NaOH.
- Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for about 1 hour.
- After reflux, cool the reaction mixture in an ice-water bath to induce crystallization of the oxime.
- Collect the crude cyclododecanone oxime crystals by vacuum filtration using a Büchner funnel.
- For purification, recrystallize the crude product from a hot ethanol/water mixture. Dissolve the crystals in a minimal amount of hot 95% ethanol and then add deionized water until the solution becomes cloudy.
- Cool the mixture to allow for recrystallization.
- Collect the purified crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly.
- Characterize the product by determining its melting point (literature value: 133-135 °C).

## Synthesis of Azacyclododecan-2-one (Beckmann Rearrangement)

Materials:

- Cyclododecanone oxime (synthesized as above)
- Concentrated sulfuric acid
- Acetonitrile (optional, for alternative procedures)

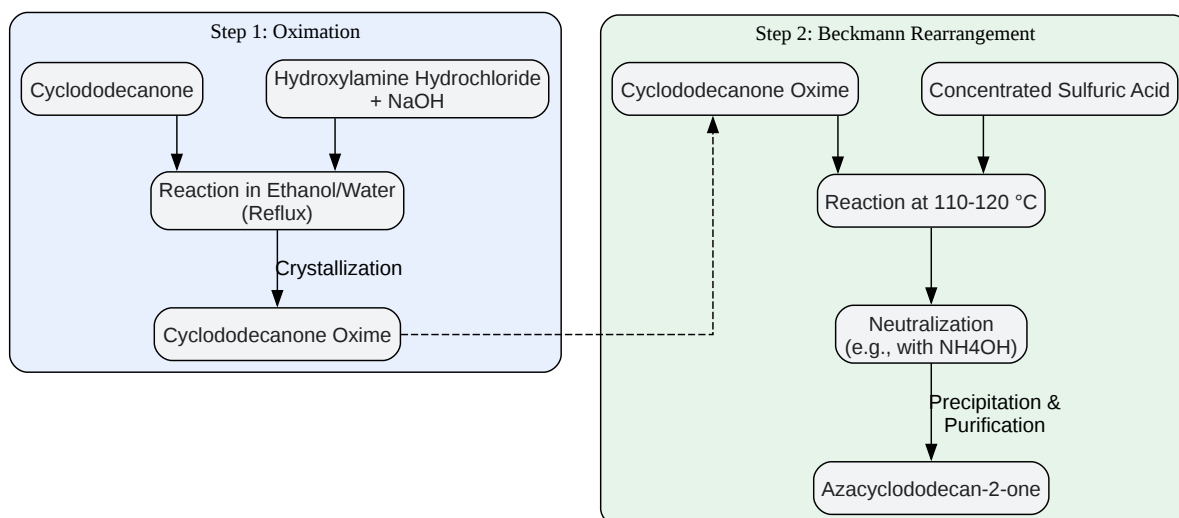
- Ammonium hydroxide or sodium hydroxide solution (for neutralization)
- Dichloromethane or other suitable organic solvent for extraction

Procedure (Classical Approach):

- Carefully add cyclododecanone oxime in small portions to an excess of concentrated sulfuric acid, keeping the temperature below 20 °C using an ice bath.
- Once the addition is complete, slowly heat the mixture to 110-120 °C and maintain this temperature for approximately 10-15 minutes.
- Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
- Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution, while keeping the mixture cool in an ice bath.
- The crude **Azacyclododecan-2-one** will precipitate as a solid.
- Collect the crude product by vacuum filtration and wash it with cold water.
- For purification, the crude product can be recrystallized from a suitable solvent such as acetone or an ethanol/water mixture.
- Alternatively, the neutralized aqueous mixture can be extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
- Characterize the final product by determining its melting point (literature value: 155 °C) and spectroscopic analysis (NMR, IR, MS).

## Visualization of Experimental Workflow

The synthesis of **Azacyclododecan-2-one** is a two-step process, which can be visualized as a straightforward experimental workflow.



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